molecular formula C7H3ClFN B1347046 4-Chloro-2-fluorobenzonitrile CAS No. 57381-51-8

4-Chloro-2-fluorobenzonitrile

Cat. No.: B1347046
CAS No.: 57381-51-8
M. Wt: 155.55 g/mol
InChI Key: JRDMGVGCATYZPW-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H3ClFN. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a chlorobenzonitrile reacts with an alkali metal fluoride in the presence of a catalyst. This reaction typically requires high temperatures and aprotic dipolar solvents . Another method involves the reaction of benzonitrile with chlorofluorinating agents, followed by hydrolysis to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the halogen exchange reaction, reducing reaction times and improving product yields .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-fluorobenzonitrile.

    Reduction: 4-Chloro-2-fluorobenzylamine.

    Oxidation: 4-Chloro-2-fluorobenzoic acid.

Scientific Research Applications

Introduction to 4-Chloro-2-Fluorobenzonitrile

This compound is an aromatic compound with the molecular formula C7H3ClFN and a molecular weight of 155.56 g/mol. This compound has garnered attention in various fields due to its unique chemical properties, making it a valuable intermediate in pharmaceutical synthesis, organic chemistry, and material science.

Pharmaceutical Intermediates

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates. Fluorinated compounds are known for their improved lipophilicity, which can lead to better absorption and distribution in biological systems .

Case Studies:

  • A notable application includes its use in synthesizing anti-cancer agents, where the incorporation of fluorine atoms has been shown to significantly enhance the potency and selectivity of the resulting compounds.
  • Research has demonstrated that derivatives of this compound exhibit promising activity against specific cancer cell lines, highlighting its potential in drug development .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex organic molecules. The presence of both chlorine and fluorine atoms allows for diverse reactivity patterns, facilitating various substitution reactions.

Applications:

  • It is utilized in nucleophilic aromatic substitution reactions, where it can react with nucleophiles to form new carbon-nitrogen bonds.
  • The compound is also involved in cross-coupling reactions, which are essential for constructing complex organic frameworks used in medicinal chemistry .

Material Science

The compound finds applications in material science, particularly in the development of liquid crystal materials. Its unique electronic properties make it suitable for applications in displays and other electronic devices.

Market Insights:

  • The global market for this compound is projected to grow steadily due to its applications in high-performance materials and electronics .
  • Innovations in liquid crystal technology are expected to further drive demand for this compound as manufacturers seek materials that enhance performance and efficiency.

Data Tables

Application AreaDescription
Pharmaceutical SynthesisIntermediate for drug development
Organic SynthesisBuilding block for complex organic compounds
Material ScienceComponent in liquid crystal technology

Mechanism of Action

The mechanism by which 4-Chloro-2-fluorobenzonitrile exerts its effects depends on its application. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The presence of both chlorine and fluorine atoms enhances its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzonitrile
  • 4-Fluorobenzonitrile
  • 4-Chlorobenzonitrile

Comparison: 4-Chloro-2-fluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties.

Biological Activity

4-Chloro-2-fluorobenzonitrile (C7H3ClFN) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by a benzene ring substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. Its unique structure contributes to its reactivity and biological properties. The compound has a molecular weight of approximately 155.557 Da and is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound is known to interact with specific enzymes, acting as an inhibitor in biochemical pathways. This property is crucial for developing enzyme inhibitors used in therapeutic applications.
  • Nucleophilic Substitution : It participates in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can enhance its biological activity.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in biological systems .

Biological Activity Findings

Research has demonstrated various biological activities associated with this compound and its derivatives:

  • Antimutagenic Properties : Studies have shown that fluoroaryl derivatives can significantly reduce mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene. The antimutagenic activity was linked to high antioxidant activity, suggesting potential applications in cancer prevention .
  • Pharmacological Applications : The compound serves as a precursor in the synthesis of bioactive molecules, including potential therapeutic agents for oncology. Its derivatives have been explored for their efficacy against different cancer cell lines .
  • Toxicological Profile : While acute exposure may cause irritation, chronic exposure risks remain under investigation. The compound's safety profile indicates it may be harmful upon prolonged exposure, necessitating careful handling in laboratory settings .

Case Study 1: Synthesis of Fluorescent Analogues

A study focused on synthesizing fluorescent analogues from this compound demonstrated its utility in developing ligands for G protein-coupled receptors (GPCRs). The research highlighted the compound's role as a precursor for creating specific fluorescent markers that could aid in studying receptor activity in cellular models .

Case Study 2: Antimutagenicity Evaluation

In another study examining the antimutagenic effects of fluoroaryl compounds, derivatives of this compound were tested against mutagens using the Ames test. Results indicated significant reductions in mutagenicity at non-toxic concentrations, showcasing the potential of these compounds in drug discovery aimed at cancer treatment .

Data Table: Summary of Biological Activities

Biological Activity Description Reference
Enzyme InhibitionInteracts with enzymes; potential for therapeutic applications
Antimutagenic EffectsReduces mutagenicity induced by sodium azide and benzo[a]pyrene
Antioxidant ActivityExhibits properties that may protect against oxidative stress
Fluorescent Marker DevelopmentUsed as a precursor to synthesize fluorescent ligands for GPCR studies

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of 4-Chloro-2-fluorobenzonitrile, and how should data interpretation be approached?

  • Methodology : Combine nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, the nitrile group (C≡N) deshields adjacent protons, while chlorine and fluorine substituents influence splitting patterns .
  • IR Spectroscopy : Identify the nitrile stretch (~2220–2260 cm⁻¹) and C-F/C-Cl vibrations (1000–1100 cm⁻¹). Compare experimental data with computed vibrational frequencies (e.g., using B3-LYP/6-31G(d)) to resolve ambiguities .
  • MS : Confirm molecular weight (155.56 g/mol) via high-resolution MS and analyze fragmentation patterns to verify substituent positions.

Q. What are the critical safety protocols for handling and disposing of this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles, fume hood) due to potential toxicity. Avoid inhalation and skin contact.
  • Storage : Keep in a cool, dry place away from oxidizing agents.
  • Disposal : Follow institutional guidelines for halogenated waste. Neutralize with alkaline hydrolysis (e.g., NaOH/ethanol) under controlled conditions to minimize environmental release .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound in synthetic applications?

  • Methodology :

  • Use hybrid functionals (e.g., B3-LYP) with basis sets like 6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites (e.g., nitrile carbon as an electrophilic center) .
  • Compare computed bond lengths/angles with crystallographic data (if available) to validate models. For example, C-Cl and C-F bond lengths typically range 1.73–1.76 Å and 1.34–1.38 Å, respectively.
    • Example Table :
PropertyCalculated (B3-LYP/6-31G(d))Experimental
C-Cl Bond Length1.74 Å1.73 Å
C-F Bond Length1.35 Å1.36 Å
HOMO Energy-6.8 eVN/A

Q. What strategies optimize the regioselective synthesis of this compound to minimize by-products?

  • Methodology :

  • Halogen Exchange : Start with 2-fluoro-4-nitrobenzonitrile; reduce nitro to amine, then perform Sandmeyer reaction with CuCl to introduce chlorine.
  • Cross-Coupling : Use Pd-catalyzed cyanation of 4-chloro-2-fluorobromobenzene with CuCN. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent (DMF at 120°C) to enhance yield .
  • By-Product Mitigation : Monitor reaction progress via TLC/GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can contradictory literature data on the vibrational spectra of this compound be resolved?

  • Methodology :

  • Experimental Validation : Acquire IR/Raman spectra under standardized conditions (e.g., KBr pellet, 4 cm⁻¹ resolution).
  • Computational Cross-Check : Perform frequency calculations at the B3-LYP/6-311+G(d,p) level and apply scaling factors (0.961–0.967) to harmonize with experimental data .
  • Meta-Analysis : Compare results across studies to identify outliers caused by impurities or instrumental artifacts.

Q. Applications in Drug Discovery

Q. What role does this compound serve as a building block in medicinal chemistry?

  • Methodology :

  • Pharmacophore Design : The nitrile group acts as a bioisostere for carboxylic acids or carbonyls, enhancing metabolic stability.
  • Case Study : Incorporate into kinase inhibitors by coupling with heterocycles (e.g., pyridines). Evaluate binding affinity via molecular docking (AutoDock Vina) and validate with in vitro assays .

Properties

IUPAC Name

4-chloro-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDMGVGCATYZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205975
Record name 4-Chloro-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-51-8
Record name 4-Chloro-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-fluorobenzonitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Chloro-2-fluorobenzonitrile
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